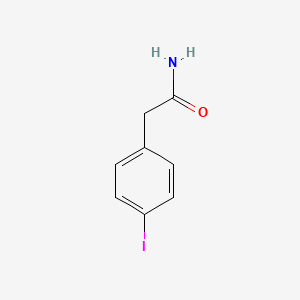

2-(4-Iodophenyl)acetamide

Description

Historical Context and Evolution of Phenylacetamide Scaffold Research

The phenylacetamide scaffold is a recurring motif in a multitude of biologically active compounds. Its journey in medicinal chemistry can be traced back to early discoveries of compounds with analgesic and antipyretic properties. nih.gov Over the decades, the versatility of the phenylacetamide core has been demonstrated through its incorporation into a wide array of therapeutic agents. nih.govresearchgate.net

The evolution of research on this scaffold has been driven by the desire to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. Initial work often involved simple substitutions on the phenyl ring, leading to the discovery of compounds with a range of biological activities, including antimicrobial and anticancer effects. nih.gov More advanced strategies in drug design, such as fragment-based drug design, have further solidified the importance of the phenylacetamide scaffold by identifying it as a key fragment in various biologically active molecules. This has spurred the synthesis of extensive libraries of phenylacetamide derivatives to explore their therapeutic potential across different disease areas. frontiersin.org The development of novel synthetic methodologies has also played a crucial role, enabling the efficient creation of diverse phenylacetamide-based compounds for biological screening. nih.gov

Significance of Iodine Substitution in Phenylacetamide Chemistry

The introduction of a halogen atom into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate a compound's properties. Iodine, in particular, possesses a unique set of characteristics that make it a valuable tool for drug design. Its large atomic size and high polarizability can lead to strong van der Waals and halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. researchgate.net

Overview of Key Research Trajectories for 2-(4-Iodophenyl)acetamide and Related Iodophenylacetamides

Research into this compound and its analogs is multifaceted, with several key trajectories emerging in recent years. These research efforts primarily focus on harnessing the unique properties of the iodinated phenylacetamide scaffold for therapeutic applications.

One of the most prominent areas of investigation is in cancer research . A number of studies have explored the anticancer potential of iodinated phenylacetamide derivatives. For instance, a derivative of 2-chloro-N-(4-iodophenyl)acetamide linked to 5-fluorouracil (B62378) has demonstrated significant inhibitory activity against various cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). ppublishing.org This suggests that the iodophenylacetamide moiety can serve as a carrier for established anticancer agents, potentially improving their efficacy. Research has shown that halogenated N-(1-phenylethyl)-2-phenoxyacetamide derivatives exhibit notable anticancer activity. nih.gov

Another significant research direction is the exploration of antiviral properties . While direct studies on the antiviral activity of this compound are limited, related halogenated phenylacetamide derivatives have shown promise. For example, N-(3-cyanophenyl)-2-phenylacetamide has been found to inhibit the membrane fusion of viruses like measles and canine distemper virus. Furthermore, 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide has demonstrated moderate efficacy against influenza A virus. These findings suggest that the iodophenylacetamide scaffold could be a valuable starting point for the development of new antiviral agents.

Below are data tables summarizing the properties and biological activities of this compound and related compounds based on available research.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H8INO | 261.06 | 195456-43-0 |

| 2-Chloro-N-(4-iodophenyl)acetamide | C8H7ClINO | 295.51 | 2564-00-3 |

| 2,2'-(5-Fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(N-(4-iodophenyl)acetamide) | C22H17FIN4O4 | 602.30 | Not Available |

| 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide | C8H6ClFINO | 313.50 | 1257262-44-4 |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | C16H15ClN2O4 | 346.76 | Not Available |

| Compound | Target/Assay | Activity (IC50) | Reference |

| 2,2'-(5-Fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(N-(4-iodophenyl)acetamide) | HeLa (cervical cancer) | 10.73 ± 0.54 µM | ppublishing.org |

| 2,2'-(5-Fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(N-(4-iodophenyl)acetamide) | HT-29 (colon cancer) | 5.19 ± 0.26 µM | ppublishing.org |

| 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide | Influenza A virus | ~3.3 µM | |

| 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide | MCF-7 (breast cancer) | Potent activity (specific IC50 not provided) | |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast cancer) | - | nih.gov |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (neuroblastoma) | - | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJMVTJNBPMLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515720 | |

| Record name | 2-(4-Iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84863-81-0 | |

| Record name | 2-(4-Iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Specific ¹H NMR and ¹³C NMR data for 2-(4-Iodophenyl)acetamide are not available in the searched public domain resources.

Proton NMR (¹H NMR) Analysis

Detailed experimental data including chemical shifts (δ), multiplicity, coupling constants (J), and integration for the protons of this compound are not available.

Carbon-13 NMR (¹³C NMR) Analysis

Specific experimental chemical shift (δ) values for the carbon atoms of this compound are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

A detailed experimental IR spectrum with specific absorption frequencies (cm⁻¹) and corresponding functional group assignments for this compound is not available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data, including the molecular ion peak (m/z) and the fragmentation pattern for this compound, are not available in the public domain.

Crystallographic Analysis and Supramolecular Chemistry of Iodophenylacetamides

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement Determination

The precise three-dimensional arrangement of atoms in 2-(4-Iodophenyl)acetamide has been elucidated through single-crystal X-ray diffraction, a powerful technique for determining crystal structures. While specific crystallographic data for this compound is not extensively detailed in the provided search results, the analysis of a closely related structure, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, provides a strong model for the expected structural features. iucr.orgresearchgate.netnih.gov

For instance, in the analogue 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, the crystal system is monoclinic with a space group of P21/c. researchgate.netnih.gov The unit cell parameters were determined to be a = 24.001 (1) Å, b = 6.2369 (3) Å, and c = 9.3266 (4) Å, with a β angle of 99.621 (2)°. researchgate.net It is anticipated that this compound would exhibit comparable, though not identical, crystallographic parameters. The determination of these parameters is the foundational step for the comprehensive analysis of its supramolecular chemistry.

Table 1: Hypothetical Crystallographic Data for this compound (based on analogous structures)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: This table is illustrative and requires experimental data for this compound for completion.

Investigation of Intermolecular Interactions and Crystal Packing Architectures

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, C—H⋯N)

Hydrogen bonds are among the most significant interactions governing the supramolecular assembly of acetamides. In the crystal structure of the related 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, molecules are linked by a combination of N—H⋯O and C—H⋯O hydrogen bonds. iucr.orgresearchgate.netnih.gov These interactions form a C(4)C(4)[R₂¹(7)] chain of rings. iucr.orgresearchgate.net It is highly probable that this compound would exhibit similar N—H⋯O hydrogen bonds, where the amide hydrogen acts as a donor and the carbonyl oxygen as an acceptor, leading to the formation of chains or tapes. Additionally, weaker C—H⋯O interactions involving the aromatic and methylene (B1212753) C-H groups likely contribute to the stability of the crystal lattice. The potential for C—H⋯N interactions would depend on the presence of suitable nitrogen acceptors in the crystal packing.

Table 2: Potential Hydrogen Bond Parameters in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N—H···O | Value not available | Value not available | Value not available | Value not available |

| C—H···O | Value not available | Value not available | Value not available | Value not available |

Note: This table represents expected interactions and requires experimental data for validation.

Halogen Bonding (C—I⋯π(arene)) and its Influence on Supramolecular Assembly

A key feature in the crystal packing of iodo-substituted organic molecules is the halogen bond, a directional non-covalent interaction involving a halogen atom. In the case of this compound, the iodine atom is expected to participate in significant halogen bonding. The analysis of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide reveals the presence of C—I⋯π(arene) interactions, which, along with C—Cl⋯π(arene) interactions, link the hydrogen-bonded chains into deeply puckered twofold interwoven sheets. iucr.orgresearchgate.netnih.gov This C—I⋯π interaction, where the electrophilic region (σ-hole) on the iodine atom interacts with the electron-rich π-system of an adjacent aromatic ring, plays a crucial role in the formation of the extended supramolecular architecture. researchgate.netresearchgate.net

Conformational Analysis and Dihedral Angles in the Solid State

The conformation of the this compound molecule in the solid state is defined by the torsion and dihedral angles between the different molecular fragments. In the analogous 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, the molecular conformation is described by the torsional angle N1—C1—C2—C21 and the dihedral angles between the central acetamide (B32628) spacer and the two aromatic rings. nih.gov For 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, the dihedral angle between the central spacer unit and the chlorinated ring is 80.02 (11)°, and to the iodinated ring is 67.48 (11)°. nih.gov It is expected that the 4-iodophenyl ring and the acetamide group in this compound will also adopt a non-coplanar arrangement to minimize steric hindrance, and the specific dihedral angles will be a key feature of its conformational profile.

Comparative Crystallographic Studies with Structurally Related Acetamide Derivatives

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide |

| N-(4-chloro-3-methylphenyl)-2-phenylacetamide |

Computational Chemistry and Theoretical Investigations of 2 4 Iodophenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT calculations are instrumental in painting a detailed picture of the molecular landscape of 2-(4-Iodophenyl)acetamide. These calculations are foundational for understanding its geometry, vibrational modes, and electronic characteristics.

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For derivatives of acetamide (B32628), DFT methods such as B3LYP, often paired with basis sets like 6-311+G(d,p), are employed to model the ground-state structure. The presence of the heavy iodine atom in this compound necessitates the use of basis sets that can adequately account for relativistic effects, such as those incorporating effective core potentials (ECP) like LANL2DZ for iodine, while using Pople-style basis sets (e.g., 6-31G(d,p)) for other atoms. rsc.org

Crystallographic studies of related compounds, such as 2-(4-iodophenoxy)acetamide, reveal that the acetamide moiety and the phenyl ring are not always coplanar. nih.govresearchgate.net The dihedral angle between the acetamide group and the phenyl ring is a key structural parameter influenced by steric and electronic effects. In 2-(4-iodophenoxy)acetamide, this angle is reported to be 24.91 (29)°. nih.govresearchgate.net For this compound, computational geometry optimization would precisely determine this angle and other bond lengths and angles, providing a detailed structural model. For instance, in a related compound, 2-chloro-N-(2-iodophenyl)acetamide, the dihedral angle between the amide group and the ring is 62.1 (3)°. researchgate.net

| Parameter | Description | Typical Computational Method |

| Molecular Geometry | The three-dimensional arrangement of atoms. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Energy Minima | The most stable conformation of the molecule. | Geometry Optimization |

| Basis Set for Iodine | Accounts for relativistic effects of the heavy atom. | ECPs (e.g., LANL2DZ) |

Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. core.ac.uk The calculated vibrational frequencies can be compared with experimental data to validate the computational model. nih.govnih.gov

Key vibrational modes for this compound would include the N-H stretching and bending vibrations of the amide group, the C=O stretching frequency (typically a strong absorption around 1650-1680 cm⁻¹), aromatic C-H stretching, and C-C stretching vibrations within the phenyl ring. d-nb.info The C-I stretching vibration would appear at a lower frequency. DFT calculations, for example using the B3LYP functional, can predict these frequencies. nih.gov It is common practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. mdpi.com

Zero-point energy (ZPE) corrections, also obtained from the frequency calculation, are essential for accurate determination of reaction energies and activation barriers. mdpi.com

| Vibrational Mode | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C=O Stretch (Amide I) | 1650-1680 |

| N-H Bend (Amide II) | ~1530 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 |

| C-I Stretch | < 1000 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. core.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. core.ac.uknih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. core.ac.ukmdpi.com For conjugated systems like this compound, DFT calculations can predict the energies of these orbitals and visualize their spatial distribution. rsc.org In related acetamide derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.net The HOMO-LUMO gap for similar aromatic acetamides has been calculated to be in the range of 4-5 eV. core.ac.ukmdpi.com

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom of the acetamide group, making it a likely site for protonation and hydrogen bond acceptance. The nitrogen and the aromatic ring would also exhibit regions of varying potential. The iodine atom, due to the phenomenon of a "σ-hole," can present a region of positive electrostatic potential opposite the C-I bond, making it a potential halogen bond donor. researchgate.net MEP analysis is crucial for understanding intermolecular interactions and for predicting how the molecule will interact with other species, such as biological receptors or catalysts.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals. nih.govuni-muenchen.de This method allows for the quantitative analysis of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. researchgate.net For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can be used to map out the entire reaction pathway.

This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. researchgate.net For example, in studying a nucleophilic substitution reaction, computational methods can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.netacs.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net Such studies provide fundamental insights into the reactivity of this compound and can guide the design of new synthetic methodologies.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of this computational technique is crucial for a detailed understanding of its dynamic behavior, conformational flexibility, and intermolecular interactions in a solution or biological environment. MD simulations model the movement of atoms and molecules over time, providing insights that are complementary to the static picture offered by crystallographic methods. nih.gov

A theoretical MD study of this compound would provide valuable data on several key molecular properties. The primary focus of such a simulation would be to explore the conformational landscape of the molecule, which is largely defined by the rotational freedom around key single bonds.

Conformational Flexibility:

The flexibility of this compound is principally governed by the torsion angles around the C-C bond linking the phenyl ring and the acetamide moiety, and the C-N bond of the amide group. These rotations determine the spatial relationship between the aromatic ring and the acetamide group. MD simulations can map the potential energy surface associated with these rotations, revealing the most stable conformations and the energy barriers between them.

Illustrative Dihedral Angle Distribution from a Hypothetical MD Simulation

| Dihedral Angle | Description | Predicted Stable Conformation(s) |

| C1-C7-N-H | Defines the planarity of the amide group | ~180° (trans) |

| C4-C1-C7-N | Rotation of the acetamide group relative to the phenyl ring | Multiple minima are possible, influenced by steric hindrance and potential intramolecular interactions. |

This table is illustrative and represents the type of data that would be obtained from an MD simulation. The exact values would depend on the force field and simulation conditions.

Intermolecular Interactions:

In a condensed phase, such as in solution or within a protein binding site, this compound can engage in a variety of non-covalent interactions that dictate its solubility, aggregation behavior, and biological activity. MD simulations are particularly well-suited to characterize these interactions.

Hydrogen Bonding: The amide group of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). MD simulations in an aqueous environment would reveal the dynamics of hydrogen bond formation and breakage with surrounding water molecules. In the context of a biological receptor, these groups could form key interactions with amino acid residues. dovepress.com

Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the outer side of the iodine atom (the σ-hole) can interact favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a biological molecule. nih.govumaryland.edu The accuracy of modeling halogen bonds in MD simulations is highly dependent on the force field used, with specialized force fields like the Drude polarizable force field showing improved accuracy for halogenated compounds. nih.govacs.org

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov MD simulations can quantify the geometry and energy of these interactions.

Illustrative Interaction Energies from a Hypothetical MD Simulation

| Interaction Type | Potential Interacting Partner (in a biological context) | Predicted Interaction Energy Range (kcal/mol) |

| Hydrogen Bond (N-H•••O) | Aspartate, Glutamate | -3 to -7 |

| Hydrogen Bond (C=O•••H-N) | Arginine, Lysine | -3 to -7 |

| Halogen Bond (C-I•••O) | Carbonyl oxygen of peptide backbone | -1 to -5 |

| π-π Stacking | Phenylalanine, Tyrosine | -2 to -5 |

This table is for illustrative purposes. The actual interaction energies would be system-dependent and require specific simulation setups.

The choice of a suitable force field is critical for obtaining meaningful results from MD simulations of halogenated compounds. Additive force fields like CHARMM and AMBER have been extended to better handle halogenated ligands, and more advanced polarizable force fields can offer even greater accuracy in describing the anisotropic nature of halogen bonding. nih.govfrontiersin.org

Chemical Reactivity and Mechanistic Studies of 2 4 Iodophenyl Acetamide

Substitution Reactions Involving the Iodophenyl Moiety

The carbon-iodine bond in the phenyl ring is a key site for synthetic transformations, enabling the introduction of diverse functional groups.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. This multi-step process involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. numberanalytics.com The rate and feasibility of SNAr reactions are significantly influenced by the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is typically required to activate the ring for nucleophilic attack. semanticscholar.org

In the case of 2-(4-Iodophenyl)acetamide, the acetamide (B32628) group itself is not a strong enough electron-withdrawing group to facilitate classical SNAr reactions under standard conditions. However, derivatives of this compound, or similar structures containing additional activating groups like a nitro group, can undergo these transformations. semanticscholar.orgsmolecule.com For instance, the iodine atom can be displaced by various nucleophiles. smolecule.com The choice of solvent is also critical, with dipolar aprotic solvents like DMSO known to accelerate SNAr reaction rates significantly by minimizing the solvation of anionic nucleophiles, thereby increasing their reactivity. gaylordchemical.com

The iodine atom of this compound can be replaced with other halogens, a process known as halogen exchange or the Finkelstein reaction. These reactions are valuable for synthesizing corresponding bromo- or chloro-analogs, which may have different reactivities in subsequent steps. Copper salts are often employed as catalysts to facilitate this exchange. thieme-connect.commdpi.com For example, in a related system, the reaction of an iodo-substituted aromatic compound in the presence of a copper catalyst resulted in a mixture of the starting iodo compound and its bromo-analog, demonstrating that halide exchange can occur under certain catalytic conditions. thieme-connect.com The efficiency of these reactions can be influenced by the specific catalyst and reaction conditions used. mdpi.com

Reactions at the Acetamide Functional Group

The acetamide side chain offers additional sites for chemical modification.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. smolecule.comchemguide.co.uk

Acidic Hydrolysis : When heated with a strong acid like hydrochloric acid, the amide undergoes hydrolysis to yield 4-iodophenylacetic acid and the corresponding ammonium (B1175870) salt (e.g., ammonium chloride). chemguide.co.uk The reaction proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. khanacademy.org

Basic Hydrolysis : Heating the amide with a strong base, such as sodium hydroxide (B78521) solution, results in the formation of a carboxylate salt (e.g., sodium 4-iodophenylacetate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. khanacademy.org

This reactivity is a general characteristic of amides and provides a route to convert the acetamide functionality back to a carboxylic acid. smolecule.com

While the primary functional groups in this compound itself (iodine and amide) are not typically prone to simple oxidation or reduction, derivatives of this scaffold can undergo such transformations.

Oxidation : In more complex molecules containing the this compound core, other functional groups can be oxidized. For instance, ceric ammonium nitrate (B79036) (CAN) has been used as an oxidizing agent in a multi-step synthesis involving a complex acetamide derivative to afford calothrixin B. rsc.org In another context, an oxidation step was proposed to generate an α,β-unsaturated ketone from a related diketone precursor, facilitating a subsequent cyclization. thieme-connect.com

Reduction : The reduction of functional groups is a common strategy in multi-step syntheses. For example, a nitro group on a related phenylacetamide compound can be reduced to an amine, which can significantly alter the molecule's properties and reactivity for further functionalization. smolecule.com Similarly, the reduction of an entire aromatic ring or side chains can be achieved using powerful reducing agents like lithium aluminum hydride.

Cross-Coupling Reactions (e.g., C-C, C-N, C-S couplings) for Advanced Synthesis

The carbon-iodine bond of this compound is highly valuable for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds via transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.

C-C Coupling (Suzuki Reaction) : The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govcore.ac.uk this compound and its derivatives are effective substrates for Suzuki reactions. For example, N-(3-fluoro-4-iodophenyl)acetamide has been coupled with arylboronic acids in the presence of a palladium catalyst like palladium tetrakis(triphenylphosphine) to synthesize various biphenylamine derivatives. ajrconline.org These reactions tolerate a wide range of functional groups and generally provide good yields. nih.govcore.ac.uk

C-N Coupling (Buchwald-Hartwig Amination) : The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. organic-chemistry.orglibretexts.org This method allows for the synthesis of N-aryl acetamides from this compound by coupling it with various primary or secondary amines. The reaction typically uses a palladium catalyst (e.g., Pd(OAc)₂) with a specialized phosphine (B1218219) ligand (e.g., X-Phos) and a base like potassium tert-butoxide. beilstein-journals.org This reaction is a key strategy for introducing substituted amino groups onto the phenyl ring. beilstein-journals.orgvulcanchem.com

C-S Coupling : The formation of carbon-sulfur bonds can be achieved using copper-catalyzed coupling reactions. Aryl iodides like this compound can react with sulfur nucleophiles, such as potassium thioacetate, to form S-aryl thioacetates. beilstein-journals.org These reactions are often catalyzed by a copper(I) iodide (CuI) and a ligand like 1,10-phenanthroline (B135089) in a suitable solvent. beilstein-journals.orgconicet.gov.ar This methodology provides a direct route to introduce sulfur-containing functional groups onto the aromatic ring, which can be precursors to other important sulfur heterocycles. rsc.org

Interactive Table: Examples of Cross-Coupling Reactions

| Reaction Type | Substrate | Reagent | Catalyst System | Product Type | Reference |

| Suzuki (C-C) | N-(3-fluoro-4-Iodophenyl) acetamide | 4-bromo-2,5-dimethyl-phenyl boronic acid | Pd(PPh₃)₄ | N-(4'-bromo-2-fluoro-2',5'-dimethylbiphenyl-4-yl) acetamide | ajrconline.org |

| Suzuki (C-C) | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Iodophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[5-(4-iodophenyl)-2-methylpyridine-3-yl]acetamide | nih.govcore.ac.uk |

| Buchwald-Hartwig (C-N) | 2-Bromo-13α-estrone derivative | Aniline derivatives | Pd(OAc)₂ / X-Phos / KOt-Bu | 2-Phenylamino-13α-estrone derivatives | beilstein-journals.org |

| C-S Coupling | Aryl Iodide | Potassium Thioacetate | CuI / 1,10-phenanthroline | S-aryl thioacetate | beilstein-journals.org |

Investigative Studies of Reaction Kinetics and Thermodynamic Parameters

A comprehensive understanding of the chemical reactivity of a compound is underpinned by the study of its reaction kinetics and thermodynamic parameters. These investigations provide crucial insights into reaction rates, mechanisms, and the energy changes associated with chemical transformations. However, a thorough review of the scientific literature reveals a notable scarcity of specific experimental data on the reaction kinetics and thermodynamic parameters of this compound.

Despite the absence of direct studies on this compound, valuable inferences can be drawn from research on structurally analogous compounds, particularly substituted acetanilides and other iodinated aromatic compounds. This section will discuss the expected kinetic and thermodynamic behavior of this compound based on available data for these related molecules.

Thermodynamic Parameters of Related Substituted Acetanilides

The table below presents the fusion and sublimation enthalpies for several substituted acetanilides, which can serve as a basis for estimating the corresponding values for this compound. The presence of the iodine atom in this compound, being large and polarizable, is expected to lead to stronger intermolecular interactions (including halogen bonding) and thus a relatively high enthalpy of sublimation compared to non-halogenated analogues.

| Compound | Enthalpy of Fusion (ΔfusH) (kJ·mol⁻¹) | Temperature of Fusion (Tfus) (K) | Enthalpy of Sublimation (ΔsubH°) (kJ·mol⁻¹) at 298.15 K |

| Acetanilide (B955) | 22.1 ± 0.1 | 386.9 ± 0.1 | 82.1 ± 3.0 |

| 4-Methylacetanilide | 29.4 ± 0.2 | 421.3 ± 0.3 | 86.2 ± 3.2 |

| 4-Methoxyacetanilide | 25.4 ± 0.3 | 398.2 ± 1.2 | 92.0 ± 3.4 |

| 4-Ethoxyacetanilide | 32.0 ± 0.1 | 407.0 ± 0.1 | 94.8 ± 3.5 |

| Benzanilide (B160483) | 31.2 ± 0.7 | 435.0 ± 0.3 | - |

Data sourced from studies on substituted acetanilides. researchgate.netumsl.edu

Kinetic Studies of Reactions Involving Related Acetanilides

Kinetic studies on reactions involving acetanilides, such as electrophilic substitution, provide insights into the reactivity of the aromatic ring and the influence of the acetamido group. For example, the kinetics of chlorination of various substituted acetanilides have been investigated. scribd.com These studies typically determine the reaction order with respect to the reactants and catalyst, and calculate activation parameters like the activation energy (Ea) and entropy of activation (ΔS≠).

For this compound, the iodine substituent at the para position would influence the electron density of the phenyl ring and, consequently, the rates of electrophilic aromatic substitution reactions. The acetamido group is an activating, ortho-, para-directing group, while the iodine atom is a deactivating, ortho-, para-directing group. Their combined effect on the kinetics of further substitution would be complex.

The table below shows activation parameters for the chlorination of acetanilide and some of its derivatives, which can offer a qualitative understanding of the energy barriers involved in such reactions.

| Substrate | Activation Energy (ΔE≠) (kcal/mol) | Entropy of Activation (ΔS≠) (e.u.) |

| Acetanilide | - | -32.95 |

| p-Methylacetanilide | 14.08 | -36.69 |

| p-Chloroacetanilide | 17.60 | -27.05 |

| p-Nitroacetanilide | - | -33.71 |

Data represents activation parameters for the chlorination by chloramine-T and is illustrative for related acetanilide reactions. scribd.com Note: A direct value for acetanilide's activation energy was not provided in the primary text of the cited source.

Computational and Mechanistic Insights

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the reactivity and thermodynamic properties of molecules. Quantum-chemical calculations can be employed to determine gas-phase enthalpies of formation and to model reaction mechanisms and transition states. researchgate.netresearchgate.net For instance, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of proton transfer in acetamide dimers and to analyze the electronic behavior of complex organic molecules. researchgate.netmdpi.com

Theoretical studies on related halogenated compounds suggest that the iodine atom in this compound can participate in halogen bonding, which could influence its interaction with other molecules and its role in reaction mechanisms. Mechanistic investigations of reactions like the Ullmann condensation or Suzuki coupling, where iodophenyl derivatives are common substrates, provide a basis for understanding the kinetic profile of reactions involving the C-I bond in this compound. nih.govajrconline.org

Advanced Research Applications of 2 4 Iodophenyl Acetamide Scaffolds

Role as Versatile Building Blocks and Key Intermediates in Complex Organic Synthesis

In the realm of organic chemistry, "building blocks" are fundamental molecular units used to construct more elaborate chemical structures. hilarispublisher.com 2-(4-Iodophenyl)acetamide serves as a valuable building block due to its distinct reactive sites. The iodine atom on the phenyl ring is a key functional group, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. researchgate.net This allows for the attachment of diverse molecular fragments at a specific position. Simultaneously, the acetamide (B32628) portion of the molecule offers additional points for chemical modification. This dual functionality makes the compound a key intermediate, a stepping-stone in multi-step synthetic pathways toward complex target molecules. hilarispublisher.comsigmaaldrich.com

The this compound framework is a precursor for a range of molecular structures with potential pharmacological applications. hilarispublisher.com Medicinal chemists utilize such building blocks to systematically construct libraries of related compounds for drug discovery programs. The iodophenyl group is particularly useful for introducing structural diversity.

For instance, in the development of novel treatments for cryptosporidiosis, a parasitic disease, researchers have synthesized a series of aryl acetamide triazolopyridazines. nih.gov The synthesis of these potent antiparasitic agents involved intermediates derived from 4-iodophenylacetic acid, a closely related structure, highlighting the utility of the iodophenyl moiety in creating such therapeutic candidates. nih.gov The ability to use the iodine as a handle for coupling reactions allows for the systematic modification of the "tail" region of the drug candidate to optimize its activity and properties. nih.gov

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Iodophenyl Precursors

| Scaffold Class | Therapeutic Target/Application | Synthetic Role of Iodophenyl Group |

|---|---|---|

| Aryl Acetamide Triazolopyridazines | Anticryptosporidial Agents | Enables Sonogashira coupling to build the core structure. nih.gov |

| Quinazoline Derivatives | Aurora Kinase B Inhibitors (Anticancer) | Serves as a key fragment for building the final inhibitor molecule. nih.gov |

| Quinoxaline Derivatives | General Medicinal Chemistry | The N-(4-iodophenyl) group is incorporated into the final complex structure. appchemical.com |

The synthetic versatility of this compound also extends to its potential use in creating new agrochemicals and specialty chemicals. hilarispublisher.com The principles of molecular design and synthesis that apply to pharmaceuticals are also relevant in these sectors. The development of novel herbicides, insecticides, and fungicides often relies on the creation of complex organic molecules designed to interact with specific biological targets in pests or plants. The ability to perform cross-coupling reactions on the iodinated ring allows for the construction of the complex molecular architectures required for potent and selective activity.

Applications in Radiochemistry Research and Diagnostic Imaging

The presence of an iodine atom in the this compound structure makes it a highly valuable precursor in the field of radiochemistry. nih.gov Radiopharmaceuticals, which are compounds containing a radioactive isotope, are essential tools for noninvasive diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov The stable iodine atom on the phenyl ring can be replaced with a radioactive isotope of iodine, such as iodine-123, iodine-125, or iodine-131. nih.gov

Iodine-125 (¹²⁵I) is a commonly used radionuclide in preclinical research due to its convenient half-life of about 60 days and detectable gamma emission. nih.govrevvity.com The this compound scaffold is an ideal starting point for creating ¹²⁵I-labeled molecules. These radiolabeled compounds can be designed to bind to specific biological targets, such as receptors or enzymes, allowing researchers to visualize and quantify these targets in living organisms or tissue samples.

A prominent example is the synthesis of imaging probes targeting the translocator protein (TSPO), which is upregulated in areas of inflammation. Researchers have developed ¹²⁵I-labeled DPA-713, a pyrazolopyrimidine acetamide derivative, as a probe for quantifying TSPO activity in preclinical models of inflammation. nih.gov The synthesis involves introducing the radioiodine onto an aromatic ring, a strategy directly applicable to precursors like this compound. nih.gov Such probes are crucial for studying disease processes and evaluating the efficacy of new anti-inflammatory drugs. nih.gov

Table 2: Research Applications of ¹²⁵I-Labeled Probes Derived from Aryl Iodide Precursors

| Radiolabeled Probe | Precursor Type | Biological Target | Research Application |

|---|---|---|---|

| [¹²⁵I]iodoDPA-713 | Aryl iodide/stannane | Translocator Protein (TSPO) | Preclinical imaging of neuroinflammation and lung inflammation. nih.gov |

| 4-[¹²⁵I]Iodophenyltrimethylammonium | N,N-dimethylaniline | Acetylcholinesterase | Potential myocardial imaging agent. researchgate.net |

Investigative Tools in Biochemical and Biological Systems Research

Beyond its role as a synthetic building block, the this compound structure is itself a foundation for creating investigative tools or "probes" to study biological processes at the molecular level. nih.gov These probes are designed to interact with specific biomolecules, such as proteins, to report on their location, activity, or interactions.

The acetamide portion of this compound is structurally related to iodoacetamide, a classic and widely used chemical reagent in biochemistry. nih.gov Iodoacetamide and its derivatives are alkylating agents that readily form covalent bonds with the thiol group of cysteine residues in proteins. nih.govnih.gov This specific reactivity allows for the targeted modification of proteins.

By attaching a reporter group (like a radioactive isotope or a fluorescent tag) to the this compound scaffold, scientists can create probes that covalently label cysteine residues in enzymes or other proteins. This labeling can be used to:

Identify active site residues: If a cysteine in an enzyme's active site is labeled, the enzyme's activity will be inhibited, helping to map its functional regions.

Study protein conformation: The accessibility of cysteine residues to labeling can provide information about how a protein is folded and how its shape changes under different conditions. nih.gov

Track proteins in complex mixtures: A radiolabeled or tagged protein can be easily detected and followed during biochemical experiments.

For example, fluorinated acetamide probes like 2-bromo-N-(4-[trifluoromethyl]phenyl)acetamide (BTFMA) are used to label membrane proteins for analysis by NMR spectroscopy, providing insights into their structure and dynamics. nih.gov Similarly, the ¹²⁵I-labeled probe targeting the TSPO protein acts as an investigative tool to study the protein's activity and distribution. nih.gov

Mechanistic Investigations of Exhibited Biological Activities

The this compound scaffold serves as a foundational structure for derivatives that exhibit a range of biological activities. Mechanistic investigations into these activities have revealed multi-faceted interactions with cellular pathways, including antioxidant, anti-inflammatory, antiviral, and cytotoxic effects.

Antioxidant and Anti-inflammatory Potential

The antioxidant activity of compounds derived from the phenylacetamide scaffold is often attributed to their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) nbinno.com. In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity. In the SET mechanism, an electron is transferred from the antioxidant to the radical. The efficacy of these mechanisms is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays smolecule.comnih.govmdpi.commdpi.com. For instance, studies on acetamide derivatives have quantified their ability to reduce ROS and nitric oxide (NO) production in macrophage cell lines, indicating a capacity to mitigate oxidative stress at a cellular level smolecule.comnih.gov.

The anti-inflammatory effects are frequently linked to the inhibition of inflammatory mediators. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—potent inflammatory molecules ambeed.com. Some acetamide derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation ambeed.com. Beyond COX inhibition, other mechanisms include the modulation of inflammatory cytokine production. For example, certain pyrrole-containing analogues have been shown to decrease the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) while increasing the production of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1) acs.orgmdpi.com. Furthermore, the well-known analgesic acetaminophen, an acetamide derivative, is metabolized in the brain to AM404, which exerts its effects by targeting the TRPV1 channel and cannabinoid receptors, highlighting diverse and complex anti-inflammatory pathways ambeed.com.

Antiviral Potential

Derivatives built upon the acetamide framework have shown promise as antiviral agents by targeting various stages of the viral life cycle. Research into novel acetamide compounds has identified molecules capable of inhibiting viral entry and replication. For example, specific 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have demonstrated activity against the Respiratory Syncytial Virus (RSV) by inhibiting membrane fusion and subsequent viral genome replication or transcription advancedsciencenews.com. In the context of the Human Immunodeficiency Virus (HIV-1), acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been found to interfere with Tat-mediated viral transcription nih.gov. This is achieved by inhibiting the epigenetic modulation of the Long-Terminal Repeat (LTR) promoter, a critical step for the virus to hijack the host's cellular machinery nih.gov.

Cytotoxic Effects Against Cancer Cell Lines

The cytotoxic and pro-apoptotic activity of phenylacetamide derivatives against various cancer cell lines is a significant area of research. The primary mechanism involves the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of key regulatory proteins. Studies on phenylacetamide derivatives have shown they can upregulate the expression of pro-apoptotic proteins like Bax and FasL, while simultaneously downregulating the anti-apoptotic protein Bcl-2 . This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and triggers the caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which dismantle the cell . Some acetamide scaffolds have also been observed to induce cell death through a combination of apoptosis and autophagy reachemchemicals.com.

The cytotoxic efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration required to inhibit the growth of 50% of the cancer cells. The substitution pattern on the phenyl ring significantly influences this activity.

| Compound Analogue | Substitution | PC3 (Prostate) | MCF-7 (Breast) | MDA-MB-468 (Breast) | Reference |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | m-NO2 | 52 | >100 | - | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | p-NO2 | 80 | 100 | - | nih.gov |

| N-Butyl-2-(4-chlorophenyl)acetamide | p-Cl | - | 0.7±0.08 | - | |

| N-Butyl-2-(4-bromophenyl)acetamide | p-Br | 0.6±0.08 | 0.7±0.4 | 0.6±0.08 | |

| N-Butyl-2-(4-nitrophenyl)acetamide | p-NO2 | - | - | 0.76±0.09 |

Research in Neuroinflammation and Neurodegenerative Disease Contexts

The this compound scaffold is of significant interest in the search for therapeutics targeting neuroinflammation and neurodegenerative diseases. The core acetamide structure is found in compounds designed to modulate neurological pathways, and its derivatives are being explored for their potential to interact with multiple targets involved in disease progression.

One of the primary research avenues involves the inhibition of key enzymes implicated in neurodegeneration. Acetamide-based compounds have been shown to be effective modulators of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). The inhibition of MAO-B is particularly relevant for Parkinson's disease, as it can prevent the breakdown of dopamine, while AChE inhibitors are a frontline treatment for Alzheimer's disease. The development of multi-target ligands, which can simultaneously engage targets like AChE and prevent the aggregation of tau protein, represents a leading strategy in the field, and the phenylacetamide scaffold is a viable candidate for such designs.

Furthermore, research has directly linked acetamide derivatives to the attenuation of neuroinflammatory processes. Studies using benzimidazole-containing acetamide derivatives have demonstrated neuroprotective effects in animal models of ethanol-induced neurodegeneration. These compounds were found to reduce oxidative stress and neuroinflammation, suggesting a mechanism that protects neurons from inflammatory damage. This aligns with the broader therapeutic strategy of employing small-molecule bioactives specifically designed to suppress neuroinflammatory cascades. The ability to cross the blood-brain barrier and engage with these central nervous system targets is a critical aspect of their therapeutic potential.

Potential in Material Science Research for Enhancing Performance

The unique combination of functional groups in this compound—the iodinated phenyl ring and the amide group—presents significant potential for its application in material science as a functional monomer or performance-enhancing additive.

The carbon-iodine (C-I) bond is a key feature, being considerably weaker than C-H, C-C, or C-Cl bonds. This relative lability means it can be cleaved by stimuli such as heat or ultraviolet (UV) light. This property could be harnessed to create "smart" materials. For instance, incorporating the this compound moiety into a polymer backbone could yield materials designed to degrade under specific environmental conditions, such as UV exposure. This offers a pathway to producing photodegradable plastics, addressing environmental concerns. The cleavage of the C-I bond can also generate a carbon-centered radical, which could be utilized to initiate polymerization reactions, positioning the molecule as a potential functional initiator in controlled polymerization techniques.

The amide (-CONH2) portion of the molecule offers a different set of properties. The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. The introduction of this moiety into a polymer matrix can lead to extensive hydrogen bonding between polymer chains. This intermolecular interaction can significantly enhance the material's mechanical properties, such as tensile strength and thermal stability, by creating a more ordered, crystalline structure. This principle is fundamental to the performance of materials like polyamides (nylons).

The combination of these functional groups could lead to the development of multifunctional materials. A polymer containing the this compound scaffold could possess enhanced mechanical durability due to hydrogen bonding while also featuring a built-in mechanism for controlled degradation via its photosensitive C-I bond. Additionally, the high atomic number of iodine makes it an effective attenuator of X-rays. Materials doped or synthesized with this compound could therefore find applications in radiation shielding or as polymer-based X-ray contrast agents. While direct applications are still in the exploratory phase, the fundamental chemical properties of the scaffold suggest a promising future in advanced materials research.

Future Directions and Emerging Research Avenues

Exploration of Novel and More Efficient Synthetic Routes

The development of new and improved methods for synthesizing 2-(4-Iodophenyl)acetamide and its derivatives is a primary focus of ongoing research. Traditional methods, while effective, often have limitations that newer strategies aim to overcome.

One established route to a related compound, N-(2-fluoro-4-iodophenyl)acetamide, involves the reaction of 2-fluoro-4-iodo-phenylamine with acetic anhydride (B1165640) in pyridine (B92270). This reaction proceeds with a high yield of 88%. Another approach involves the chloroacetylation of 4-iodoaniline. ppublishing.org A metal-free synthetic strategy has also been developed for N-arylacetamides, including N-(4-iodophenyl)acetamide, via the amination of aryltriazenes with acetonitrile, resulting in a 50% yield. arabjchem.org

Future research is likely to explore greener and more sustainable synthetic pathways. This could involve the use of catalysis to improve reaction efficiency and reduce waste. For instance, copper-catalyzed cross-coupling reactions are being investigated for the synthesis of related pyridine-based derivatives. mdpi.combeilstein-journals.org Additionally, domino reactions, which involve a cascade of transformations in a single step, offer a promising avenue for streamlining the synthesis of complex molecules derived from this compound. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, is another area of active investigation that could significantly improve the efficiency of producing these compounds. beilstein-journals.org

Table 1: Comparison of Synthetic Routes for Iodophenylacetamide Derivatives

| Derivative | Reagents | Solvent | Yield | Reference |

| N-(2-fluoro-4-iodophenyl)acetamide | 2-fluoro-4-iodo-phenylamine, acetic anhydride | Pyridine | 88% | |

| N-(4-Iodophenyl)acetamide | Aryltriazene, acetonitrile | Not specified | 50% | arabjchem.org |

| 2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide | 3-mercapto-1,2,4-triazole derivative, electrophile | Not specified | Not specified | evitachem.com |

Deepening Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, this involves studying the intricate details of how the molecule is formed and how it participates in further chemical reactions.

The acetamide (B32628) group can engage in hydrogen bonding, a key interaction in many biological processes. smolecule.com The iodine atom on the phenyl ring can be substituted through nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. smolecule.com This reactivity is fundamental to creating a diverse library of derivatives. Furthermore, the acetamide moiety itself can be oxidized. smolecule.com

Future research will likely employ advanced analytical techniques to probe the transition states and intermediates of these reactions. This could involve in situ reaction monitoring to track the progress of a reaction in real-time. fu-berlin.de Understanding the role of catalysts, solvents, and other reaction conditions will be key to controlling the outcome of these transformations and achieving higher selectivity. For instance, the activation of iodoarenes is a critical area of study, with research focusing on green and sustainable methods that avoid transition metals. nih.gov

Integration of Advanced Computational Techniques for Predictive Modeling and Drug Design

The use of computational tools is revolutionizing the field of chemistry, enabling researchers to predict the properties and behavior of molecules with increasing accuracy. parssilico.com For this compound, these techniques are being applied to accelerate the discovery and design of new derivatives with specific biological activities. nih.gov

Predictive models, often powered by machine learning and artificial intelligence, can sift through vast amounts of data to identify promising drug candidates. parssilico.com These models can forecast a molecule's potential interactions with biological targets, its metabolic fate, and even potential side effects. parssilico.comcas.org For example, computational methods can be used to model the ground-state structure of related compounds and identify potential sites for chemical reactions. Molecular docking studies are also employed to understand how these molecules might bind to the active sites of enzymes. evitachem.com

The future of this field lies in the development of even more sophisticated and accurate predictive models. cas.org This will involve integrating larger and more diverse datasets, as well as developing new algorithms that can capture the complex relationships between a molecule's structure and its function. nih.govcas.org The ultimate goal is to create virtual laboratories where new drug candidates can be designed and tested in silico, significantly reducing the time and cost of drug development. nih.gov

Development of Next-Generation Iodophenylacetamide Derivatives for Specific Research Applications

The versatile structure of this compound makes it an excellent scaffold for the development of new molecules with tailored properties for specific research applications. By modifying the substituents on the phenyl ring and the acetamide group, researchers can fine-tune the molecule's biological activity.

Derivatives of this compound are being explored for a wide range of applications, including as potential antifungal, antibacterial, anti-inflammatory, and anticancer agents. evitachem.com For instance, a derivative of 5-fluorouracil (B62378) based on 2-chloro-N-(4-iodophenyl)acetamide has shown promising anticancer activity. ppublishing.org The presence of iodine also makes these compounds suitable for use in medical imaging as contrast agents. ontosight.ai Furthermore, they serve as valuable intermediates in the synthesis of more complex organic molecules and agrochemicals. The development of novel bifunctional conjugates for the radioiodination of antibodies is another promising area of research. snmjournals.org

Future research will continue to expand the library of iodophenylacetamide derivatives, exploring new chemical space and identifying compounds with enhanced potency and selectivity for specific biological targets. This will involve the synthesis and evaluation of novel analogues with diverse structural modifications. arkat-usa.orgnih.gov The development of compounds for targeted drug delivery and as probes for studying biological processes are also exciting future directions.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 2-(4-Iodophenyl)acetamide, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling 4-iodophenylacetic acid with ammonia or urea derivatives under reflux conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Spectral validation (¹H/¹³C NMR, IR) should confirm the absence of unreacted starting materials or byproducts. For reproducibility, reaction parameters (temperature, solvent ratios) must be tightly controlled .

- Key Data : In a 2024 study, Ni-catalyzed carboboration of glycals yielded derivatives of this compound with >95% purity after HPLC purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are diagnostic spectral markers?

- Methodological Answer :

- ¹H NMR : The acetamide NH₂ protons typically appear as a broad singlet at δ 6.8–7.2 ppm. Aromatic protons from the iodophenyl group resonate as a doublet (J = 8.5 Hz) near δ 7.6–7.8 ppm due to para-substitution .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the ipso-iodo carbon is deshielded to ~95 ppm .

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide moiety .

Q. How can crystallographic data for this compound be interpreted to determine molecular packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic P2₁/c space group with unit cell parameters (a = 5.141 Å, b = 26.473 Å, c = 7.296 Å, β = 109.56°). Hydrogen bonding between NH₂ and carbonyl groups forms double-layered structures perpendicular to the b-axis. Tools like SHELXL (with anisotropic displacement parameters) refine thermal ellipsoids and validate bond lengths (e.g., C-N = 1.322 Å, indicating resonance shortening) .

Advanced Research Questions

Q. How can contradictions in isomer identification (e.g., ortho vs. meta-hydroxyphenyl derivatives) be resolved during structural elucidation?

- Methodological Answer : Discrepancies arise when comparing NMR data of isomers. For example, 2-(2-hydroxyphenyl)acetamide sulfate (ortho) shows distinct ¹H NMR splitting patterns (δ 6.8–7.1 ppm, meta coupling) versus the meta-isomer (δ 7.2–7.4 ppm, para coupling). High-resolution mass spectrometry (HRMS) with isotopic matching and 2D NMR (COSY, HSQC) resolves ambiguities. A 2025 study corrected a misassignment of 2-(3-hydroxyphenyl)acetamide sulfate by correlating LC-HRMS/MS fragmentation patterns with synthetic reference standards .

Q. What strategies optimize crystal structure refinement for this compound derivatives using SHELXL?

- Methodological Answer :

- Data Collection : Ensure high-resolution (<0.8 Å) data with completeness >98% (MoKα radiation, λ = 0.71073 Å).

- Refinement : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Use restraints for disordered iodine atoms (occupancy <5%).

- Validation : Check R-factor convergence (target: R₁ < 0.05), and verify hydrogen-bonding networks with PLATON. A 2015 study achieved R₁ = 0.064 for 2-(4-Iodophenoxy)acetamide by integrating anisotropic displacement parameters and C–H⋯O contact analysis .

Q. How can computational modeling predict reactivity trends for this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states for Suzuki-Miyaura couplings. Key parameters include iodine’s electronegativity (χ = 2.66) and C-I bond dissociation energy (~240 kJ/mol). A 2024 study correlated calculated activation energies (ΔG‡) with experimental yields for Pd-catalyzed arylations, showing steric hindrance at the para-position reduces reactivity by ~30% .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer : Deviations often arise from solvent effects (e.g., DMSO vs. CDCl₃) or dynamic processes (e.g., tautomerism). Use the GIAO (Gauge-Independent Atomic Orbital) method in NMR prediction software (e.g., ACD/Labs) with explicit solvent models. For this compound, a 2024 study noted a 0.3 ppm downfield shift in DMSO-d₆ due to hydrogen bonding, requiring manual correction of predicted values .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.